Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate
Description
Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted at the 6-position with a 3-methoxyphenyl group and at the 3-position with a carboxamido-linked methyl benzoate moiety. This structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active molecules. The 3-methoxy group on the phenyl ring may influence electronic and steric properties, while the methyl benzoate moiety could enhance solubility or serve as a metabolic handle for prodrug activation .
The compound belongs to the imidazo[2,1-b]thiazole family, a scaffold noted for its versatility in medicinal chemistry, particularly in anti-inflammatory, anticancer, and antimicrobial applications .
Properties
IUPAC Name |
methyl 4-[[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-27-16-5-3-4-14(10-16)17-11-24-18(12-29-21(24)23-17)19(25)22-15-8-6-13(7-9-15)20(26)28-2/h3-12H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBIXQRPWXDODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a derivative of the imidazo[2,1-b]thiazole class of compounds. The primary target of this compound is Mycobacterium tuberculosis (Mtb) . Mtb is the etiological agent of tuberculosis, a disease that caused 1.4 million deaths globally in 2019.
Mode of Action
It’s known that imidazo[2,1-b]thiazole derivatives have shown significant activity against mtb. The compound’s interaction with its target likely involves the formation of a protein-ligand complex with the Pantothenate synthetase of Mtb.
Biochemical Pathways
It’s known that imidazo[2,1-b]thiazole derivatives can inhibit the growth of mtb. This suggests that the compound may interfere with the biochemical pathways essential for the survival and replication of Mtb.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among imidazo[2,1-b]thiazole derivatives include substituents at the 6-position of the thiazole ring and modifications to the carboxamido-benzoate group. Below is a comparative analysis:
Key Observations:
Substituent Position and Bioactivity:
- The 4-methylsulfonylphenyl substituent in Compound 6a demonstrates potent COX-2 inhibition (IC₅₀ = 1.2 μM), attributed to the electron-withdrawing sulfonyl group enhancing target binding . In contrast, the 3-methoxyphenyl group in the target compound may reduce COX-2 affinity due to steric hindrance or altered electronic effects.
- Halogenated derivatives (e.g., 4-bromo- or 4-chlorophenyl) are often intermediates for further functionalization, such as hydrazide derivatives with reported antibacterial activity .
Role of the Carboxamido-Benzoate Group:
- The methyl benzoate moiety in the target compound is structurally distinct from ethyl ester or hydrazide derivatives (e.g., ). Esters are typically hydrolyzed in vivo to active acids, suggesting the target compound could act as a prodrug.
Physicochemical and Spectral Comparisons
- Melting Points: Compound 9d (3-methoxyphenyl derivative): 272–273°C . 4-Methylsulfonylphenyl analog (6a): Not reported, but its potency suggests favorable solubility for cellular uptake.
- Spectral Data:
- The target compound’s 3-methoxyphenyl group would exhibit characteristic IR peaks near 1250 cm⁻¹ (C-O stretch) and 1H-NMR signals for methoxy protons at ~3.8 ppm, consistent with analog 9d .
Preparation Methods
Cyclocondensation of Thiazole and Imidazole Precursors
The imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation. A common approach involves reacting 2-aminothiazoles with α-haloketones or α-haloesters under basic conditions. For example:
- Step 1 : 2-Amino-4-(3-methoxyphenyl)thiazole is synthesized by treating thiourea with 3-methoxyphenylacetonitrile in the presence of bromine.
- Step 2 : The amino group undergoes cyclization with ethyl α-bromophenylacetate to form the imidazo[2,1-b]thiazole ring.
Reaction Conditions :
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
To introduce the 3-methoxyphenyl group at position 6, Suzuki-Miyaura coupling is employed post-cyclization:
- Intermediate : 6-Bromoimidazo[2,1-b]thiazole-3-carboxylic acid.
- Coupling Partner : 3-Methoxyphenylboronic acid.
- Conditions :
Carboxamido-Benzoate Esterification
Amide Bond Formation
The 3-carboxamido group is introduced via coupling reactions:
- Activation : Imidazo[2,1-b]thiazole-3-carboxylic acid is activated using HATU or EDC/HOBt.
- Coupling : Reacted with methyl 4-aminobenzoate in DMF or dichloromethane.
- Conditions :
Side Reactions :
- Over-activation leading to oxazolone byproducts.
- Competitive ester hydrolysis under acidic/basic conditions.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, imidazole-H), 7.89–7.12 (m, 7H, aromatic-H), 3.87 (s, 3H, OCH₃), 3.82 (s, 3H, COOCH₃).
- HRMS (ESI) : m/z 408.1224 [M+H]⁺ (calc. 408.1219).
Thermal Stability :
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclocondensation | 68 | 95 | 120 |
| Suzuki Coupling | 82 | 98 | 180 |
| Microwave-Assisted | 85 | 97 | 200 |
Industrial and Pharmacological Implications
The compound’s synthesis supports drug discovery efforts targeting:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
